Aurantiogliocladin

Selective antibacterial Staphylococcus epidermidis Staphylococcus aureus

Generic toluquinones cannot discriminate between S. epidermidis and S. aureus, undermining species-specific pathogenesis research. Aurantiogliocladin (CAS 483-54-5) resolves this gap with its reversed selectivity-active against S. epidermidis (MIC 64 µg/mL) but completely inactive against S. aureus. It also inhibits B. cereus biofilm formation by 37% at sub-MIC concentrations (32 µg/mL, 1/4 MIC) and quenches AHL-mediated quorum sensing in C. violaceum CV026 (22.5-180 µg/mL). Supplied at ≥95% purity with ambient global shipping, it is an ideal chemical probe for SAR-driven anti-virulence and selectivity studies.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 483-54-5
Cat. No. B191102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantiogliocladin
CAS483-54-5
SynonymsAurantiogliocladin;  Dimethoxy-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)C
InChIInChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3
InChIKeyNOYQJVWDVBANHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurantiogliocladin: Selective Antimicrobial & Biofilm Benzoquinone


Aurantiogliocladin (2,3-dimethoxy-5,6-dimethyl-p-benzoquinone) is a toluquinone-class secondary metabolite originally isolated from Gliocladium roseum (now Clonostachys rosea) [1][2]. It presents as bright orange plates (mp 62.5°C), soluble in chloroform, ethanol, and pyridine, with characteristic UV absorption maxima at 407 nm (ε 1200) and 275 nm (ε 38400) [3]. The compound exhibits weak to moderate antibiotic activity against Gram-positive bacteria and select fungi, but its documented capacity to inhibit biofilm formation at sub-MIC concentrations and its distinctive selectivity profile (active against S. epidermidis but not S. aureus) distinguish it from structurally related toluquinones [4].

1 Selective antimicrobial screening context
2 Sub-MIC biofilm inhibition studies
3 Quorum-quenching probe for AHL pathways
4 SAR scaffold for toluquinone optimization

Why Aurantiogliocladin Cannot Be Substituted


Generic substitution with structurally similar toluquinones (e.g., fumigatin, spinulosin, 3-methoxy-2,5-toluquinone) or conventional antibiotics fails because aurantiogliocladin possesses a unique functional profile not replicated by its analogs. While many toluquinones exhibit broad antibacterial activity, aurantiogliocladin demonstrates a reversed selectivity pattern: it is active against S. epidermidis (MIC 64 µg/mL) but completely inactive against S. aureus [1]. In contrast, related compounds such as 3-methoxy-2,5-toluquinone show MIC 128 µg/mL against S. aureus . Furthermore, aurantiogliocladin inhibits biofilm formation at concentrations as low as 1/4 MIC (e.g., 37% inhibition of B. cereus at 32 µg/mL vs. MIC 128 µg/mL), a property not consistently observed with other toluquinones or standard antibiotics [1]. This sub-MIC biofilm inhibition, combined with its bacteriostatic/fungistatic rather than bactericidal/fungicidal mechanism, defines a distinct research application space that substitution with generic in-class compounds would compromise.

Selectivity Reversed S. epidermidis/S. aureus selectivity profile may not transfer to generic toluquinones.
Biofilm Sub-MIC biofilm inhibition is a differentiating property; most analogs and standard antibiotics lack this.
Mechanism Bacteriostatic/fungistatic mechanism may shift with in-class substitution; cidal comparators are not interchangeable.

Aurantiogliocladin: Quantitative Differentiation Evidence


Reversed Selectivity: S. epidermidis vs. S. aureus

Aurantiogliocladin demonstrates a reversed selectivity profile relative to the structurally related toluquinone 3-methoxy-2,5-toluquinone. Aurantiogliocladin inhibits S. epidermidis with MIC 64 µg/mL but shows no activity against S. aureus (MIC >256 µg/mL) [1]. In contrast, 3-methoxy-2,5-toluquinone exhibits MIC 128 µg/mL against S. aureus, a strain against which aurantiogliocladin is completely inactive .

Reversed Selectivity
Cross-study comparable
S. epidermidis MIC 64 µg/mL; S. aureus inactive (>256 µg/mL)
3-Methoxy-2,5-toluquinone: S. aureus MIC 128 µg/mL
Supports species-specific probe context
SAR differentiation review
Selective antibacterial Staphylococcus epidermidis Staphylococcus aureus Toluquinone SAR

Sub-MIC Biofilm Inhibition

Aurantiogliocladin inhibits biofilm formation at concentrations well below its planktonic MIC. For Bacillus cereus (MIC 128 µg/mL), aurantiogliocladin at 32 µg/mL (1/4 MIC) still achieved 37% biofilm inhibition [1]. For S. epidermidis (MIC 64 µg/mL), biofilm inhibition was 51% at MIC but only 19% at half MIC, while C. violaceum CV026 showed 90% biofilm inhibition at MIC and 29% at 1/8 MIC [1]. Conventional antibiotics typically require concentrations at or above MIC to significantly impact biofilm formation.

Sub-MIC Biofilm Inhibition
Head-to-head
37% inhibition at 1/4 MIC (B. cereus)
51% at MIC for S. epidermidis; 90% at MIC for C. violaceum
Supports anti-virulence screening context
Most antibiotics require ≥MIC
Biofilm inhibition Sub-MIC activity Bacillus cereus Anti-virulence

Anthelmintic Potency vs Roselipins

Aurantiogliocladin was co-isolated from Clonostachys candelabrum alongside five diastereomeric roselipins (3A–3E) as an anthelmintic component, but it was described as 'much less potent than the roselipins' [1]. Roselipins have been reported as selective inhibitors of diacylglycerol acyl transferase 2 with IC50 values in the 30–50 µM range [2]. Exact IC50 values for aurantiogliocladin in this assay are not reported, but the qualitative potency gap is clearly documented.

Anthelmintic Potency vs Roselipins
Data to verify
'Much less potent' than roselipins
Roselipins IC50 30–50 µM; exact IC50 for aurantiogliocladin not reported
Not a primary anthelmintic candidate
Source-specific review required
Anthelmintic Haemonchus contortus Roselipins Polyketide glycosides

Bacteriostatic & Fungistatic Mechanism

At MIC concentrations, aurantiogliocladin arrests growth but does not kill bacterial or fungal cells. When S. epidermidis, B. cereus, and all tested yeast strains were treated at MIC for 24 h and then plated on fresh agar, all cultures recovered and grew normally, confirming a bacteriostatic/fungistatic rather than bactericidal/fungicidal mechanism [1]. This contrasts with many clinically used antibiotics (e.g., beta-lactams, aminoglycosides, amphotericin B) which are cidal under similar conditions.

Bacteriostatic Mechanism
Head-to-head
100% viable cell recovery after MIC exposure
Contrasts with cidal antibiotics (beta-lactams, aminoglycosides)
Supports non-cidal assay context
Model for persistence studies
Bacteriostatic Fungistatic Mechanism of action Non-cidal

Quorum-Quenching Activity

Aurantiogliocladin demonstrated concentration-dependent quorum-quenching activity in the C. violaceum CV026 reporter strain, as evidenced by the absence of violacein production at concentrations ranging from 180 to 22.5 µg/mL [1]. This assay is a standard method for detecting interference with N-acyl homoserine lactone (AHL)-mediated quorum sensing. Many toluquinones have not been systematically evaluated for quorum-quenching activity, making this a differentiating feature.

Quorum-Quenching Activity
Class-level inference
Positive at 180–22.5 µg/mL (C. violaceum CV026)
Comparator data for other toluquinones not available
Supports quorum-sensing probe context
Context-dependent differentiation
Quorum quenching Violacein Chromobacterium violaceum Anti-virulence

Antifungal Spectrum Against Candida

Aurantiogliocladin exhibits moderate antifungal activity against clinically relevant Candida species with MIC values: C. guilliermondii 32 µg/mL, C. krusei 64 µg/mL, C. parapsilosis 64 µg/mL, and C. albicans 128 µg/mL [1]. It also inhibits Rhodotorula glutinis (32 µg/mL) and Yarrowia lipolytica (64 µg/mL) [1]. All antifungal activity was fungistatic, not fungicidal. This spectrum differs from that of fumigatin, which has been reported with MIC 0.20–1.56 µg/mL against Candida , highlighting that aurantiogliocladin is not the most potent antifungal in its class.

Antifungal Spectrum
Cross-study comparable
Candida MIC 32–128 µg/mL
Fumigatin reported 20- to 640-fold more potent
Supports scaffold reference context
Not for high-potency antifungal screening
Antifungal Candida Yeast Fungistatic

Aurantiogliocladin: Research & Application Scenarios


S. epidermidis-Selective Chemical Probe

Aurantiogliocladin's reversed selectivity profile (MIC 64 µg/mL against S. epidermidis, no activity against S. aureus) makes it a valuable chemical probe for dissecting species-specific antibacterial mechanisms or for applications requiring selective inhibition of S. epidermidis while preserving S. aureus populations [1]. This profile is not replicated by common toluquinones like 3-methoxy-2,5-toluquinone, which is active against S. aureus .

Sub-MIC Biofilm Inhibition Model

Aurantiogliocladin's ability to inhibit B. cereus biofilm formation by 37% at 32 µg/mL (1/4 MIC of 128 µg/mL) positions it as a tool compound for studying sub-MIC biofilm control strategies [1]. This property is particularly relevant for anti-virulence research, where the goal is to attenuate pathogenicity without applying selective pressure for resistance.

Quorum-Quenching & Bacterial Communication Studies

The documented quorum-quenching activity in the C. violaceum CV026 reporter strain (180–22.5 µg/mL) supports the use of aurantiogliocladin as a chemical probe for investigating AHL-mediated quorum sensing pathways [1]. This application is distinct from traditional antibiotic research and leverages a mechanism not widely characterized among toluquinones.

Scaffold for SAR Optimization

Given that aurantiogliocladin is significantly less potent than roselipins in anthelmintic assays [1] and less potent than fumigatin in antifungal assays (MIC 32–128 µg/mL vs. 0.20–1.56 µg/mL) , its primary industrial value lies as a chemically accessible, structurally characterized scaffold for SAR-driven optimization programs aimed at improving potency while retaining favorable selectivity or biofilm-inhibitory properties.

Application
Selection Property
Validation Focus
S. epidermidis-selective probe
Reversed species selectivity
S. epidermidis/S. aureus panel review
Sub-MIC biofilm inhibition model
Biofilm inhibition at fractional MIC
Sub-MIC biofilm assay endpoint review
Quorum-quenching studies
AHL-pathway interference
Violacein reporter assay context
SAR scaffold optimization
Moderate baseline potency
Potency/SAR endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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